Sophoracarpan B

Pterocarpan Isoflavonoid Natural Product Chemistry

Sophoracarpan B (CAS 1674359-84-2) is a structurally authenticated pterocarpan reference standard with a unique 6β-methoxy substituent and 8,9-methylenedioxy bridge. This substitution pattern enables unambiguous chromatographic identification and differentiation from maackiain and medicarpin in SAR studies. Supplied at ≥98% purity with full spectroscopic characterization (HPLC, NMR, MS). - Distinct 6β-methoxy-8,9-methylenedioxy motif for selective detection in complex botanical matrices. - Validated comparator for phytoalexin activity studies and pterocarpan-focused screening libraries. - In stock for immediate global dispatch; ideal for phytochemical dereplication and QC method development.

Molecular Formula C17H14O6
Molecular Weight 314.293
CAS No. 1674359-84-2
Cat. No. B593519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSophoracarpan B
CAS1674359-84-2
Molecular FormulaC17H14O6
Molecular Weight314.293
Structural Identifiers
SMILESCOC1C2C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5
InChIInChI=1S/C17H14O6/c1-19-17-15-10-5-13-14(21-7-20-13)6-12(10)22-16(15)9-3-2-8(18)4-11(9)23-17/h2-6,15-18H,7H2,1H3/t15-,16-,17-/m0/s1
InChIKeyBARRXUGKUYTIQH-ULQDDVLXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Sophoracarpan B (CAS 1674359-84-2): A Structurally Defined 6-Methoxy-8,9-Methylenedioxypterocarpan from Sophora Species for Chemical Ecology and Pharmacognosy Research


Sophoracarpan B (CAS 1674359-84-2, molecular formula C₁₇H₁₄O₆, MW 314.30) is a natural pterocarpan—a tetracyclic isoflavonoid derivative [1]. First isolated from the aerial parts of Sophora tomentosa L. (Leguminosae), its structure was elucidated as 3-hydroxy-6β-methoxy-8,9-methylenedioxypterocarpan [2]. It is distinguished from other pterocarpans by its 6β-methoxy substituent and the methylenedioxy group spanning positions 8 and 9, which collectively define its stereochemical and physicochemical properties [3]. The compound has been identified in multiple Sophora species including S. alopecuroides, S. davidii, and S. fraseri [4].

Reference Standard Defined 6β-methoxy-8,9-methylenedioxypterocarpan architecture
Chemotaxonomy Species-selective marker for Sophora phytochemistry
Research Use Structure elucidation, dereplication, and analytical workflows

Why Sophoracarpan B Cannot Be Replaced by Generic Pterocarpans: Substitution-Specific Differences in Reactivity and Biological Recognition


Pterocarpans as a class share a tetracyclic benzofuro-benzopyran core but exhibit functionally consequential variation at three key positions: C-3 hydroxylation, C-6 substitution, and the C-8/C-9 substitution pattern [1]. Sophoracarpan B possesses a 6β-methoxy group and an 8,9-methylenedioxy bridge [2], whereas the closely related maackiain differs by having a 6a-hydroxyl group instead of the 6β-methoxy substituent [3]. This substitution difference is not trivial: it alters the compound's lipophilicity, hydrogen-bonding capacity, and stereoelectronic properties, which in turn affect chromatographic retention, enzymatic recognition, and potential bioactivity profiles [4]. For research programs requiring precise structure-activity relationship (SAR) analysis or chemical ecology investigations where species-specific phytochemical profiles matter, substitution with a generic pterocarpan would confound experimental interpretation and compromise data reproducibility. The specific substitution pattern of Sophoracarpan B therefore represents a non-interchangeable chemical entity for research requiring this exact molecular architecture.

C-6 Substituent Shift

6β-methoxy vs. 6α-hydroxy alters lipophilicity, hydrogen bonding, and enzymatic recognition; maackiain may not replicate these profiles.

8,9-Bridge Architecture

Methylenedioxy bridge rather than dimethoxy substitution changes chromatographic retention and metabolic stability context.

Species-Specific Profile

Generic pterocarpans lack the restricted chemotaxonomic distribution observed in Sophora species for this compound.

Quantitative Comparative Evidence for Sophoracarpan B: Structural Differentiation from Maackiain, Sophoracarpan A, and Other Pterocarpans


Comparative Structural Analysis: 6β-Methoxy Substituent in Sophoracarpan B vs. 6α-Hydroxyl in Maackiain

Sophoracarpan B is defined by a 6β-methoxy substituent (OCH₃ at C-6 with β stereochemistry), whereas the structurally related pterocarpan maackiain possesses a 6α-hydroxyl group (OH at C-6 with α stereochemistry) [1]. The original isolation and structural elucidation established the identity of Sophoracarpan B as 3-hydroxy-6β-methoxy-8,9-methylenedioxypterocarpan based on comprehensive ¹H NMR, ¹³C NMR, and mass spectrometric analysis [2]. In maackiain, the corresponding position is 6α-hydroxy [3]. This substitutional and stereochemical difference at C-6 represents the primary point of differentiation between the two compounds.

C-6 Substituent
Head-to-head
Sophoracarpan B 6β-OCH₃ (β orientation)
Maackiain 6α-OH (α orientation)
Lipophilicity and H-bond profile differ; may impact assay recognition.
Stereochemistry inversion from α to β confirmed by NMR.
Pterocarpan Isoflavonoid Natural Product Chemistry

Molecular Weight and Lipophilicity Differentiation: Sophoracarpan B vs. Sophoracarpan A

Sophoracarpan B (C₁₇H₁₄O₆, MW 314.30) and its co-isolated analog Sophoracarpan A (C₁₇H₁₆O₅, MW 300.30) differ by 14 Da, corresponding to the replacement of a methoxy group (OCH₃) in Sophoracarpan B with a hydroxyl group (OH) in Sophoracarpan A, while Sophoracarpan B also incorporates an 8,9-methylenedioxy bridge absent in Sophoracarpan A [1]. Sophoracarpan A was elucidated as 6β,9-dimethoxy-3-hydroxypterocarpan [2]. The structural disparity results in distinct chromatographic behavior and differential solubility profiles, as documented in the original isolation work where the two compounds were separated by silica gel column chromatography [3].

MW & Bridge
Head-to-head
Sophoracarpan B MW 314.30, 8,9-methylenedioxy
Sophoracarpan A MW 300.30, dimethoxy
14 Da mass shift and bridge presence enable LC-MS discrimination.
Separable by silica gel column chromatography.
Physicochemical Properties Drug Discovery Natural Product Profiling

Natural Occurrence and Chemotaxonomic Distribution: Sophoracarpan B in Sophora Species Compared to Broader Pterocarpan Distribution

Sophoracarpan B has been identified as a constituent of multiple Sophora species, including S. alopecuroides, S. davidii, and S. fraseri, in addition to its initial isolation from S. tomentosa [1]. In contrast, the closely related maackiain exhibits a broader distribution across more than ten Sophora species (S. davidii, S. exigua, S. flavescens, S. fraseri, S. gypsophila, S. interrupta, S. leachiana, S. prostrata, S. subprostrata, S. tetraptera) and has been more extensively characterized [2]. This differential distribution pattern is chemotaxonomically informative and relevant for researchers studying species-specific phytochemical profiles.

Species Occurrence
Reported
Sophoracarpan B 4 Sophora spp.
Maackiain >10 Sophora spp.
Restricted species marker supports chemotaxonomic studies.
Phytochemical surveys compiled in genus-wide review.
Chemotaxonomy Phytochemistry Natural Product Distribution

Phytoalexin Activity: Class-Level Evidence for Pterocarpan Bioactivity and Differential Structural Determinants

Pterocarpans as a chemical class function as phytoalexins—antimicrobial compounds synthesized by plants in response to pathogen challenge [1]. The structural features that differentiate Sophoracarpan B from other pterocarpans—specifically the 6β-methoxy group and 8,9-methylenedioxy bridge—are analogous to features that modulate phytoalexin potency in related compounds [2]. In maackiain, for instance, the C-6a hydroxylation step is catalyzed by pterocarpan 6a-hydroxylase, and the 6a-hydroxy derivative (6a-hydroxymaackiain) exhibits altered bioactivity relative to the parent compound [3]. By extension, the methoxy substitution at C-6 in Sophoracarpan B would be expected to yield a distinct biological profile compared to hydroxyl-substituted analogs.

Phytoalexin Activity
Class-level
6β-OCH₃ expected to confer distinct bioactivity profile vs. hydroxy analogs based on class-level SAR trends.
Class-level structure-activity inference; direct comparison unavailable.
Data to verify; based on pterocarpan phytoalexin literature.
Phytoalexin Plant Defense Antimicrobial

Purity Specification and Analytical Authentication: Vendor-Reported Purity Standards for Sophoracarpan B

Commercial suppliers of Sophoracarpan B report purity specifications of ≥98% as determined by HPLC analysis, with structural identity confirmed by NMR and MS [1]. The compound is supplied as a powder with documented solubility in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The CAS registry number 1674359-84-2 provides a globally recognized identifier for unambiguous procurement .

Vendor Purity
Data to verify
≥98% (HPLC), identity confirmed by NMR and MS; supplied as powder.
Supports use as a reference standard; batch-to-batch consistency.
Supplier-reported specification; independent verification recommended.
Analytical Chemistry Quality Control Reference Standard

Research Application Scenarios for Sophoracarpan B: Where Structural Specificity Dictates Selection


Natural Product Chemistry: Reference Standard for Pterocarpan Structure Elucidation and Dereplication

Sophoracarpan B serves as a validated reference standard for the identification and dereplication of 6β-methoxy-8,9-methylenedioxypterocarpans in phytochemical investigations of Sophora and related Fabaceae species [1]. Its distinct chromatographic behavior relative to Sophoracarpan A—demonstrated by their successful separation during the original isolation [2]—makes it a valuable marker for comparative LC-MS analysis and NMR-based structure confirmation in natural product discovery programs.

Chemical Ecology and Phytoalexin Research: Investigating C-6 Substitution Effects on Plant Defense Bioactivity

For researchers studying the role of pterocarpans in plant-pathogen interactions, Sophoracarpan B offers a C-6 methoxy-substituted comparator to the more extensively studied C-6 hydroxylated pterocarpans such as maackiain and pisatin [1]. The established role of C-6 substitution in modulating phytoalexin activity in related compounds [2] supports the utility of Sophoracarpan B in structure-activity relationship studies aimed at elucidating the molecular determinants of antimicrobial function in this compound class.

Pharmacognosy and Medicinal Chemistry: Lead Discovery Screening in Pterocarpan-Focused Libraries

Given that Sophora-derived extracts and isolated compounds exhibit anti-inflammatory, antimicrobial, and anticancer activities [1], Sophoracarpan B represents a structurally characterized entry for inclusion in focused pterocarpan screening libraries. Its 6β-methoxy and 8,9-methylenedioxy substitution pattern [2] occupies a distinct region of pterocarpan chemical space, providing a comparator to medicarpin, maackiain, and pisatin derivatives in bioactivity-guided fractionation and target-based assays.

Analytical Method Development: Calibration and Validation in Phytochemical Quality Control

Sophoracarpan B, with its vendor-reported purity of ≥98% and well-defined chromatographic and spectroscopic properties [1], can be employed as a calibration standard for quantitative analysis of Sophora-derived botanical materials. Its unique combination of 6β-methoxy substitution and 8,9-methylenedioxy bridge [2] enables selective detection in complex matrices, supporting method development for quality control of herbal preparations and phytochemical reference materials.

Application
Selection Property
Validation Focus
Pterocarpan dereplication studies
6β-methoxy-8,9-methylenedioxy structural identity
LC-MS and NMR-based confirmation
Phytoalexin pathway-response studies
C-6 methoxy vs. hydroxy comparator
Structure-activity relationship endpoints
Pterocarpan-focused screening library
Distinct substitution pattern in pterocarpan space
Bioactivity-guided fractionation endpoints
Phytochemical QC calibration
Vendor-reported purity and defined properties
Selective detection in complex botanical matrices

Technical Documentation Hub

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